N-Acetyl-D-Galactosamine

Übersicht

Beschreibung

N-Acetyl-D-Galactosamin ist ein Aminoszuckerderivat von Galaktose. Es ist ein entscheidender Bestandteil verschiedener biologischer Prozesse, einschließlich der Bildung des Antigens der Blutgruppe A beim Menschen. Diese Verbindung ist typischerweise der erste Monosaccharid, der in bestimmten Formen der Protein-O-Glykosylierung an Serin oder Threonin bindet . Es ist essenziell für die interzelluläre Kommunikation und konzentriert sich in den sensorischen Nervenstrukturen von Mensch und Tier .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von N-Acetyl-D-Galactosamin umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit D-Galactosaminhydrochlorid, das zu D-Galactosaminpentaacetat peracetyliert wird. Anschließend wird die O-Acetylierung vom Glykosaminoglykanpentaacetat entfernt, um N-Acetyl-D-Galactosamin zu erhalten . Das Reaktionssystem umfasst D-Galactosaminhydrochlorid, ein Lösungsmittel, ein Acylierungsmittel (Essigsäureanhydrid) und ein Säurebindemittel (4-Dimethylaminopyridin). Die Reaktionstemperatur liegt zwischen -5 °C und 5 °C .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von N-Acetyl-D-Galactosamin oft eine großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf höhere Ausbeute und Effizienz optimiert, wodurch sichergestellt wird, dass die Reaktionsbedingungen mild sind und die Produktion skalierbar ist .

Chemische Reaktionsanalyse

Reaktionstypen

N-Acetyl-D-Galactosamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung für verschiedene Anwendungen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und Anwendung.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von N-Acetyl-D-Galactosamin, die in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-D-Galactosamin hat zahlreiche wissenschaftliche Forschungsanwendungen:

Chemie: Es wird bei der Synthese von komplexen Kohlenhydraten und Glykoproteinen eingesetzt.

Biologie: Es spielt eine Rolle bei der Zellsignalisierung und interzellulären Kommunikation.

Industrie: Es wird bei der Herstellung verschiedener Biostoffe und Pharmazeutika verwendet.

Wirkmechanismus

N-Acetyl-D-Galactosamin übt seine Wirkungen durch seine Rolle bei der Protein-Glykosylierung aus. Es bindet an Serin- oder Threoninreste in Proteinen und bildet O-gebundene Glykosylierung. Dieser Prozess ist entscheidend für die Proteinfaltung, Stabilität und Funktion. Die Verbindung zielt auf bestimmte molekulare Signalwege, die an der Zellsignalisierung und -kommunikation beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-D-galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and application.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

N-Acetyl-D-Galactosamine in Oligonucleotide Therapeutics

GalNAc has emerged as a significant component in the development of oligonucleotide therapeutics aimed at liver-targeted delivery. By conjugating GalNAc to antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), researchers have improved the pharmacokinetics and specificity of these drugs. This technology allows for targeted interventions in hepatic diseases, including lipid metabolism disorders and certain cancers.

- Clinical Advancements : As of recent reports, several GalNAc-conjugated therapeutics have progressed to clinical trials, demonstrating efficacy in targeting previously undruggable proteins such as Lp(a) and PCSK9 with minimal dosing requirements .

Biomarker Discovery

Potential Biomarkers for Lysosomal Storage Disorders

GalNAc is being investigated as a biomarker for lysosomal storage diseases such as Tay-Sachs and Sandhoff diseases. Elevated levels of lyso-GM2 ganglioside, which is associated with these conditions, have been linked to decreased Hex A activity, a critical enzyme for GM2 degradation. Studies are ongoing to establish lyso-GM2 as a reliable biomarker for early diagnosis and monitoring of disease progression .

Enzyme Therapy

Sulfatase Enzyme Research

Research into sulfatases that target GalNAc has revealed their potential in treating conditions like mucopolysaccharidoses (MPS). For instance, N-acetylgalactosamine-4-sulfatase (GalNAc-4S) plays a role in the degradation of glycosaminoglycans (GAGs). Characterizing these enzymes can lead to enzyme replacement therapies that address deficiencies in patients with MPS .

Glycosylation Studies

Role in Glycoprotein Synthesis

GalNAc is integral to the biosynthesis of O-glycans on glycoproteins. The addition of GalNAc residues influences protein stability, signaling, and cellular interactions. Understanding the mechanisms of GalNAc transferases can enhance our knowledge of glycosylation patterns and their implications in health and disease .

Microbial Utilization

Escherichia coli Metabolism

Studies have shown that certain strains of Escherichia coli can utilize this compound as a carbon source. This metabolic pathway involves specific gene clusters that facilitate the transport and catabolism of GalNAc, providing insights into microbial ecology and potential biotechnological applications .

Data Table: Summary of Applications

Wirkmechanismus

N-acetyl-D-galactosamine exerts its effects through its role in protein glycosylation. It connects to serine or threonine residues in proteins, forming O-linked glycosylation. This process is crucial for protein folding, stability, and function. The compound targets specific molecular pathways involved in cell signaling and communication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetylglucosamin: Ein weiteres Aminoszuckerderivat, das in seiner Struktur ähnlich ist, sich aber in seinen spezifischen biologischen Rollen unterscheidet.

Galactosamin: Ein Vorläufer von N-Acetyl-D-Galactosamin, der in verschiedenen biochemischen Stoffwechselwegen verwendet wird

Einzigartigkeit

N-Acetyl-D-Galactosamin ist aufgrund seiner spezifischen Rolle bei der Bildung des Antigens der Blutgruppe A und seiner Beteiligung an zielgerichteten Arzneistoffabgabesystemen einzigartig. Seine Fähigkeit, an Asialoglykoproteinrezeptoren auf Hepatozyten zu binden, macht es besonders wertvoll für lebergerichtete Therapien .

Biologische Aktivität

N-Acetyl-D-galactosamine (GalNAc) is an important monosaccharide that plays a significant role in various biological processes, including glycosylation, cell signaling, and disease pathology. This article delves into the biological activity of GalNAc, emphasizing its mechanisms of action, enzymatic interactions, and implications in health and disease.

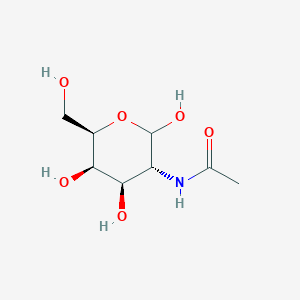

Structure and Properties

This compound is an amino sugar derived from galactose, where an acetyl group replaces a hydroxyl group on the nitrogen atom. Its chemical structure is crucial for its interaction with proteins and other biomolecules. The presence of the acetyl group enhances its solubility and reactivity, making it a vital component in glycoprotein synthesis.

Biological Functions

1. Glycosylation:

GalNAc is primarily known for its role in O-glycosylation, a process where GalNAc residues are added to serine or threonine residues on proteins. This modification is critical for the stability and function of many glycoproteins. Research indicates that specific GalNAc transferases (pp-GalNAc-Ts) facilitate this process, leading to diverse glycoforms that can influence cellular interactions and signaling pathways .

2. Cell Signaling:

GalNAc serves as a ligand for various lectins, which can mediate cell-cell interactions and signal transduction. For instance, certain lectins that bind GalNAc are involved in immune responses and pathogen recognition . The interaction of GalNAc with lectins can trigger downstream signaling cascades that affect cellular behavior.

3. Inhibition of Agglutination:

Studies have shown that GalNAc can inhibit the agglutination activity of phytohemagglutinin, a plant lectin. This property suggests potential therapeutic applications in modulating immune responses .

Case Studies and Research Findings

1. Role in Tay-Sachs Disease:

this compound is implicated in Tay-Sachs disease, a lysosomal storage disorder caused by deficiencies in hexosaminidase A (Hex A). Hex A is responsible for the degradation of GM2 gangliosides by removing terminal GalNAc residues. In patients with Tay-Sachs, the accumulation of GM2 leads to neurodegeneration. Research indicates that measuring lyso-GM2 ganglioside levels could serve as a biomarker for this condition .

2. Enzymatic Activity:

Recent studies have characterized enzymes that utilize GalNAc as a substrate. For example, N-acetyl-D-galactosaminyltransferases have been identified in human serum and erythrocyte membranes, highlighting their role in glycoprotein biosynthesis . Additionally, novel enzymes such as SulA1 have been shown to interact with sulfated forms of GalNAc, indicating its involvement in chondroitin sulfate degradation pathways .

Tables Summarizing Key Findings

| Biological Activity | Mechanism | Implications |

|---|---|---|

| O-Glycosylation | Addition of GalNAc to serine/threonine residues via pp-GalNAc-Ts | Modulates protein function and stability |

| Cell Signaling | Interaction with lectins | Influences immune responses |

| Inhibition of Agglutination | Prevents agglutination by phytohemagglutinin | Potential therapeutic applications |

| Role in Tay-Sachs Disease | Accumulation of GM2 due to Hex A deficiency | Biomarker development for diagnosis |

| Enzymatic Interactions | Characterization of transferases and degradative enzymes | Insights into metabolic pathways involving GalNAc |

Eigenschaften

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.